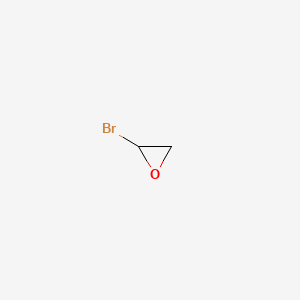
Bromooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromooxirane, also known as 2-bromooxirane or bromoethylene oxide, is an organic compound with the molecular formula C₂H₃BrO. It is a member of the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. This compound is a versatile compound used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromooxirane can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydrogen bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the epoxidation of bromoalkenes using oxidizing agents such as dimethyldioxirane (DMDO) .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using catalytic processes. The catalytic oxidation of ethylene by air in the presence of a bromine source is a widely used method. This process ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromooxirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bromoacetaldehyde or bromoacetic acid under specific conditions.
Reduction: Reduction of this compound can yield compounds such as bromoethanol.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted oxiranes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be employed in substitution reactions
Major Products Formed
Oxidation: Bromoacetaldehyde, bromoacetic acid.
Reduction: Bromoethanol.
Substitution: Various substituted oxiranes depending on the nucleophile used
Scientific Research Applications
Bromooxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of bromooxirane involves its reactivity as an epoxide. The strained three-membered ring structure makes it highly reactive towards nucleophiles. When this compound encounters a nucleophile, the ring opens, leading to the formation of a new bond. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Another epoxide with a chlorine atom instead of bromine.
Ethylene oxide: The simplest epoxide, used extensively in industrial applications.
Propylene oxide: A larger epoxide with a methyl group attached to the ring
Uniqueness of Bromooxirane
This compound’s uniqueness lies in its bromine atom, which imparts distinct reactivity and properties compared to other epoxides. The presence of bromine allows for specific reactions and applications that are not possible with other epoxides .
Properties
CAS No. |
37497-56-6 |
|---|---|
Molecular Formula |
C2H3BrO |
Molecular Weight |
122.95 g/mol |
IUPAC Name |
2-bromooxirane |
InChI |
InChI=1S/C2H3BrO/c3-2-1-4-2/h2H,1H2 |
InChI Key |
XOOVDXMNWOFROX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















